5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide
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Overview
Description
The compound 5-{4-[(4-fluorophenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide, also known as PHT-427, is a small molecule inhibitor that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry and Drug Development
- Targeted Kinase Inhibitors : 5-Amino-4-(4-fluorophenyl)-1H-pyrazole can serve as a scaffold for designing kinase inhibitors. Researchers can modify its structure to create selective drugs that block specific kinases involved in diseases like cancer, inflammation, and neurodegenerative disorders .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It can be inferred that the compound interacts with its target receptors, leading to changes in the cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets of the compound.
Biochemical Pathways
Similar compounds have been found to affect various biological activities . The exact pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
Similar compounds have been found to exhibit nonlinear oral pharmacokinetics
Result of Action
Similar compounds have been found to have diverse biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.
properties
IUPAC Name |
5-[4-(4-fluoroanilino)phthalazin-1-yl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2S/c1-13-6-7-14(12-19(13)29(23,27)28)20-17-4-2-3-5-18(17)21(26-25-20)24-16-10-8-15(22)9-11-16/h2-12H,1H3,(H,24,26)(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNZGBWIMFWGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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